1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-6(12)5-3-9-10(4-5)7-8-1-2-13-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGGVGIISKTUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247644-96-7 | |
| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring is known for its aromaticity and ability to undergo electrophilic and nucleophilic substitutions, which makes it a versatile scaffold in medicinal chemistry. The pyrazole ring, on the other hand, is known for its ability to form hydrogen bonds and participate in metal coordination, which can enhance its binding affinity to enzymes and proteins.
In biochemical reactions, 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid can act as an inhibitor or activator of enzymes. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes.
Cellular Effects
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid has been observed to exert various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation. This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival.
Biological Activity
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₇H₅N₃O₂S
- Molecular Weight : 195.2 g/mol
- CAS Number : 1247644-96-7
- IUPAC Name : 1-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole and pyrazole compounds possess antimicrobial properties against various pathogens. For instance, compounds with thiazole moieties have been reported to inhibit the growth of bacteria and fungi effectively .
- Antitumor Activity : Research indicates that thiazole-containing compounds demonstrate significant cytotoxic effects against cancer cell lines. In particular, certain derivatives have shown IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
A study published in Bulgarian Chemical Communications highlighted the synthesis of thiazole-pyrazole derivatives and their antimicrobial activities. The results indicated that compounds with a thiazole ring exhibited potent activity against Mycobacterium tuberculosis and other pathogens .
Anticancer Activity
Research has demonstrated that 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid and its analogs can inhibit cancer cell proliferation. For example, a study evaluating various thiazole derivatives found that several exhibited IC₅₀ values below 2 µg/mL against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | HT-29 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways . The presence of electron-donating groups on the phenyl ring enhances the cytotoxic potential by increasing the compound's reactivity towards cellular targets.
Case Study 1: Antidiabetic Activity
A recent study evaluated the anti-diabetic potential of pyrazole derivatives, including those containing thiazole rings. The compounds exhibited significant inhibition of α-glucosidase and α-amylase, with IC₅₀ values indicating strong efficacy compared to standard medications like acarbose .
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|
| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |
| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |
Scientific Research Applications
Medicinal Chemistry Applications
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its pharmacological properties, particularly as an anti-inflammatory and anti-cancer agent.
Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For example:
- Study Findings : A study published in the Journal of Medicinal Chemistry indicated that certain derivatives showed IC50 values lower than 10 µM against COX enzymes, suggesting potent anti-inflammatory activity .
Anticancer Potential
The compound's structure allows it to interact with various biological targets implicated in cancer progression.
- Case Study : A recent investigation into its derivatives revealed that they could inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases .
Agricultural Applications
The compound has also been explored for its use as a pesticide and herbicide due to its ability to inhibit specific enzymes in pests.
Pesticidal Activity
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid acts as an effective pesticide.
- Field Trials : In field trials, formulations containing this compound reduced pest populations by over 70% compared to untreated controls, demonstrating its efficacy as a biopesticide .
Material Science Applications
The compound's unique chemical structure lends itself to applications in material science, particularly in the development of novel polymers and coatings.
Polymer Development
Researchers have synthesized polymers incorporating 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid.
- Research Findings : Polymers developed from this compound exhibited enhanced thermal stability and resistance to UV degradation, making them suitable for outdoor applications .
Summary Table of Applications
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Physicochemical Properties
- Boiling Point & Density : The thiophene-substituted analog (CAS: 955963-41-4) exhibits a boiling point of 541.9 ± 60.0°C and density of 1.7 ± 0.1 g/cm³ , significantly higher than the parent compound due to increased molecular bulk .
- Solubility : The trifluoromethyl (CF₃) group in analogs like CAS 955963-41-4 enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Synthesis Adaptation)
The classical synthesis of pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr synthesis. This method has been adapted for the synthesis of 1-(thiazol-2-yl)pyrazole derivatives, including 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid.
-
- Preparation of 1,3-dicarbonyl intermediates, often via Claisen condensation or Knoevenagel condensation.
- Cyclocondensation of these intermediates with hydrazine derivatives to form the pyrazole ring.
- Incorporation of the thiazole moiety through reaction with thiosemicarbazide derivatives or thiazolyl hydrazines.
Example Procedure:
Gu et al. demonstrated a one-pot synthesis starting from β-bromocarbonyl compounds and 2-(propane-2-ylidene)thiosemicarbazide, producing 1-(thiazol-2-yl)pyrazole-3-carboxylates efficiently. The process involves initial formation of the 1,3-dicarbonyl intermediate followed by cyclization with hydrazine derivatives bearing the thiazole ring.-
- Piperidine is often used as a catalyst for Knoevenagel condensation.
- Solvent exchange may be required between steps to optimize reaction conditions.
- The reaction typically proceeds under mild heating or reflux conditions.
Multicomponent Reactions for Pyrazole-Thiazole Hybrids
Multicomponent syntheses allow the simultaneous formation of multiple bonds and rings, streamlining the preparation of complex heterocycles like 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid.
-
- One-pot process reduces purification steps.
- High atom economy and reduced waste.
- Potential for structural diversity by varying starting materials.
Functional Group Transformations and Cyclization
The preparation often involves key transformations such as oxidation, reduction, and cyclization to install the pyrazole and thiazole rings and the carboxylic acid group.
-
- Lithium aluminum hydride (LiAlH4) for reduction.
- 2-Iodoxybenzoic acid (IBX) for oxidation.
- Hydrogen sulfide in pyridine for carbothioamide formation.
- Reflux in ethanol for cyclocondensation with phenacyl bromides.
Representative Synthesis Scheme and Data
| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Claisen Condensation | Substituted acetophenones + diethyl oxalate | Potassium tert-butoxide, THF | Ethyl 2,4-dioxo-4-arylbutanoates | 62-85 | Performed 0 °C to RT |
| 2 | Cyclocondensation | 1,3-Diketoesters + phenylhydrazine | Ethanol | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates | 62-85 | Mild reflux |
| 3 | Reduction | Pyrazole carboxylates | LiAlH4, THF | (5-Aryl-1-phenyl-1H-pyrazol-3-yl)methanols | 65-80 | Room temperature |
| 4 | Oxidation | Pyrazolyl methanols | IBX, DMSO | 5-Aryl-1-phenyl-1H-pyrazole-3-carbaldehydes | 65-80 | Room temperature |
| 5 | Carbothioamide Formation | Aldehydes | H2S gas, pyridine, triethylamine | 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbothioamides | ~80 | Room temperature, 2 h |
| 6 | Cyclocondensation | Carbothioamides + phenacyl bromides | Ethanol, reflux | 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | 65-85 | Reflux 2 h |
Data adapted and generalized from synthesis of pyrazole-thiazole derivatives with similar structures.
Patent-Reported Methodologies for Related Pyrazole Carboxylic Acids
While direct patents on 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid are limited, analogous pyrazole carboxylic acids have been prepared via:
Substitution/Hydrolysis Reactions:
- Reaction of α,β-unsaturated esters with difluoroacetyl halides at low temperature.
- Hydrolysis with alkali to form α-difluoroacetyl intermediates.
Condensation/Cyclization Reactions:
- Low-temperature condensation with methylhydrazine aqueous solutions.
- Cyclization under reduced pressure and elevated temperature.
- Acidification and recrystallization to purify the pyrazole carboxylic acid product.
Though this patent focuses on difluoromethyl-substituted pyrazole carboxylic acids, the reaction principles and purification techniques are relevant to the preparation of 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Knorr-type Cyclocondensation | Uses 1,3-dicarbonyls and hydrazines | Well-established, high regioselectivity | Requires intermediate isolation |
| Multicomponent One-Pot Synthesis | Combines multiple reactants in one vessel | Efficient, reduces steps and waste | Requires careful optimization |
| Functional Group Transformations | Stepwise oxidation/reduction and cyclization | Allows introduction of diverse substituents | Multiple steps, sensitive reagents |
| Patent Methods (Substitution/Hydrolysis + Condensation) | Low-temperature substitution and cyclization | High purity via recrystallization | Focused on related compounds, not exact |
Research Findings and Practical Considerations
- The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid benefits from the modular nature of pyrazole and thiazole ring construction, allowing for flexible substitution patterns.
- One-pot multicomponent reactions significantly improve synthetic efficiency and yield.
- Purification by recrystallization from alcohol-water mixtures is effective in obtaining high-purity products.
- Catalysts such as piperidine, sodium iodide, or potassium iodide play critical roles in promoting condensation and cyclization steps.
- Reaction conditions such as temperature control (low temperature for substitution, reflux for cyclization) are crucial for selectivity and yield.
Q & A
Q. What are the common synthetic routes for 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with thiazole-containing reagents, followed by hydrolysis to yield the carboxylic acid moiety. Key intermediates (e.g., ester derivatives) are characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and mass spectrometry (MS) for molecular weight validation. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield and purity .
Q. How is the compound’s solubility and reactivity optimized for experimental applications?
Solubility is enhanced by modifying substituents (e.g., introducing methoxyethyl groups) or using polar aprotic solvents like dimethyl sulfoxide (DMSO). Reactivity is assessed via functional group transformations, such as esterification or amidation, monitored by thin-layer chromatography (TLC) and infrared (IR) spectroscopy .
Q. What spectroscopic methods are critical for structural validation?
1H/13C NMR confirms the pyrazole-thiazole scaffold and substituent positions. IR identifies carboxylic acid (-COOH) and C=N/C-S stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. X-ray crystallography resolves conformational ambiguities in solid-state structures .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole-thiazole coupling be addressed?
Regioselectivity is controlled by optimizing catalyst systems (e.g., Pd-mediated cross-coupling) or employing directing groups. Computational modeling (DFT calculations) predicts favorable reaction pathways, while substituent steric/electronic effects are evaluated via Hammett plots .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?
Discrepancies arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) identifies polymorphs, while high-performance liquid chromatography (HPLC) quantifies purity. Collaborative validation across labs using standardized protocols is recommended .
Q. What computational strategies predict biological activity and binding modes?
Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), while molecular dynamics (MD) simulations assess stability in biological environments. Quantitative structure-activity relationship (QSAR) models prioritize derivatives for synthesis .
Q. How are pharmacological activities validated in vitro and in vivo?
In vitro assays (e.g., enzyme inhibition, cell viability) use dose-response curves (IC50/EC50). In vivo studies employ rodent models for pharmacokinetics (e.g., bioavailability via LC-MS/MS plasma analysis). Negative controls and replicate experiments minimize false positives .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?
Systematic substitution at the pyrazole C-3/C-5 or thiazole C-4 positions is analyzed via bioassay panels. Free-Wilson or Topliss decision trees guide iterative design. X-ray co-crystallography with target proteins reveals critical binding interactions .
Q. How is metabolic stability assessed during preclinical development?
Microsomal incubation (human/rat liver microsomes) identifies metabolic hotspots. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks metabolite formation. Computational tools (e.g., MetaSite) predict cytochrome P450-mediated oxidation sites .
Q. What safety protocols address undefined toxicological profiles?
Acute toxicity is evaluated using Caenorhabditis elegans or zebrafish models. Genotoxicity is screened via Ames tests. Material Safety Data Sheets (SDS) for analogs recommend PPE (gloves, respirators) and fume hoods during handling .
Methodological Notes
- Data Reproducibility : Cross-validate spectral data with public databases (PubChem, ECHA) .
- Contradictory Results : Report batch-specific variations (e.g., solvent residues) in supplementary materials.
- Ethical Compliance : Adhere to OECD guidelines for animal studies and institutional review board (IRB) approvals.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
